
3,3'-((2,2-Bis((3-formylphenoxy)methyl)propane-1,3-diyl)bis(oxy))dibenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-((2,2-Bis((3-formylphenoxy)methyl)propane-1,3-diyl)bis(oxy))dibenzaldehyde is an organic compound with the molecular formula C₃₃H₂₈O₈ It is characterized by the presence of two formylphenoxy groups attached to a central propane-1,3-diyl bis(oxy) structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-((2,2-Bis((3-formylphenoxy)methyl)propane-1,3-diyl)bis(oxy))dibenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-formylphenol and 2,2-bis(hydroxymethyl)propane-1,3-diol.
Formation of Intermediate: The 3-formylphenol is reacted with 2,2-bis(hydroxymethyl)propane-1,3-diol under basic conditions to form an intermediate compound.
Final Product Formation: The intermediate is then subjected to further reaction with additional 3-formylphenol under acidic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors to control reaction conditions precisely.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-((2,2-Bis((3-formylphenoxy)methyl)propane-1,3-diyl)bis(oxy))dibenzaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids.
Reduction: The formyl groups can be reduced to alcohols.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding dicarboxylic acid.
Reduction: The major product is the corresponding diol.
Substitution: The major products depend on the nucleophile used but generally involve the replacement of the phenoxy groups.
Wissenschaftliche Forschungsanwendungen
3,3’-((2,2-Bis((3-formylphenoxy)methyl)propane-1,3-diyl)bis(oxy))dibenzaldehyde has several scientific research applications:
Materials Science: Used in the synthesis of advanced materials, including polymers and resins.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Research: Investigated for its potential biological activities and interactions with biomolecules.
Industrial Applications: Utilized in the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of 3,3’-((2,2-Bis((3-formylphenoxy)methyl)propane-1,3-diyl)bis(oxy))dibenzaldehyde involves its interaction with various molecular targets:
Molecular Targets: The formyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules.
Pathways Involved: The compound can participate in pathways involving oxidation-reduction reactions and nucleophilic substitution.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3’-((2,2-Bis((4-formylphenoxy)methyl)propane-1,3-diyl)bis(oxy))dibenzaldehyde
- 3,3’-((2,2-Bis((3-hydroxyphenoxy)methyl)propane-1,3-diyl)bis(oxy))dibenzaldehyde
Uniqueness
- Structural Features : The presence of two formylphenoxy groups attached to a central propane-1,3-diyl bis(oxy) structure is unique.
- Reactivity : The compound’s reactivity, particularly in oxidation and reduction reactions, distinguishes it from similar compounds.
Eigenschaften
Molekularformel |
C33H28O8 |
|---|---|
Molekulargewicht |
552.6 g/mol |
IUPAC-Name |
3-[3-(3-formylphenoxy)-2,2-bis[(3-formylphenoxy)methyl]propoxy]benzaldehyde |
InChI |
InChI=1S/C33H28O8/c34-17-25-5-1-9-29(13-25)38-21-33(22-39-30-10-2-6-26(14-30)18-35,23-40-31-11-3-7-27(15-31)19-36)24-41-32-12-4-8-28(16-32)20-37/h1-20H,21-24H2 |
InChI-Schlüssel |
XMACVPHGNSXGSG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OCC(COC2=CC=CC(=C2)C=O)(COC3=CC=CC(=C3)C=O)COC4=CC=CC(=C4)C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


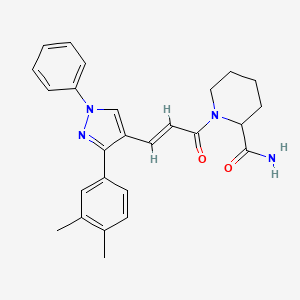
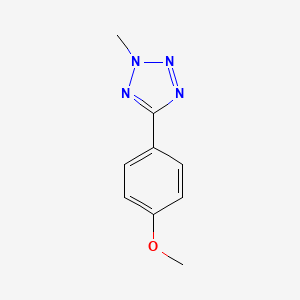

![1,3,6-Naphthalenetrisulfonic acid, 7-[[2-[(aminocarbonyl)amino]-4-[[4-chloro-6-[[5-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]amino]-1,3,5-triazin-2-yl]amino]phenyl]azo]-, pentasodium salt](/img/structure/B13733045.png)
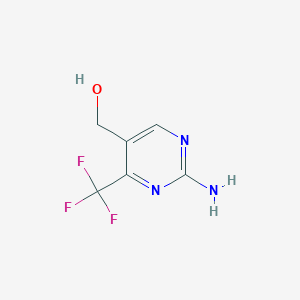
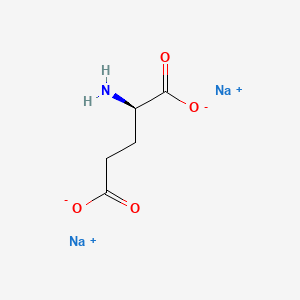

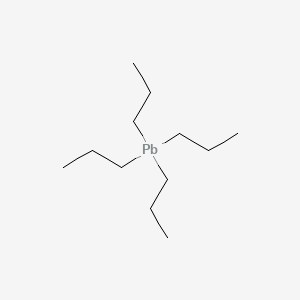

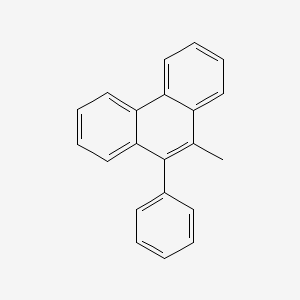

![1,3-Benzenediol,4-[(6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-](/img/structure/B13733104.png)
![(2S,5S,8R,9S,11S,13S,14S,15R)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one](/img/structure/B13733105.png)

